![molecular formula C32H41N5O3 B3002734 2-Dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 1331135-04-6](/img/no-structure.png)

2-Dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

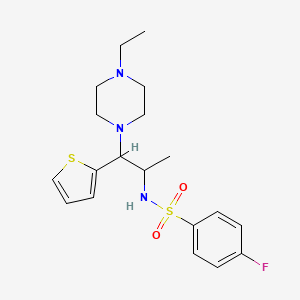

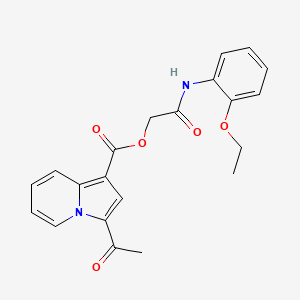

2-Dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C32H41N5O3 and its molecular weight is 543.712. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hydrolytic Metalloenzyme Models

Research by Takagi et al. (1991) explored the activation of hydroxyl groups in N-alkyl-2-(hydroxymethyl)imidazole ligands, which are structurally related to the compound . This study, focusing on micellar effects and complexation with Cu2+, contributes to the understanding of hydrolytic metalloenzymes, which are crucial in biological catalysis and drug design (Takagi, Ogino, Tanaka, Machiya, Kashihara, & Yoshida, 1991).

Formation of Novel Tricyclic Imidazoles

Mitsuhashi et al. (1982) investigated reactions involving 4,5-dicyanoimidazoles, leading to the formation of novel tricyclic imidazole compounds. Such research is significant in creating new chemical entities with potential applications in pharmaceuticals and materials science (Mitsuhashi, Takahashi, Kawahara, Ikeru, & Tanaka, 1982).

Novel Spiro-linked and Imidazoline Derivatives

Klásek et al. (2010) focused on the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to the synthesis of novel spiro-linked imidazolidine-oxindoles and imidazoline-2-thiones. This research opens avenues in synthesizing complex organic compounds with potential medicinal or material applications (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Applications in Supramolecular Chemistry

A review by Kravchenko, Baranov, and Gazieva (2018) on the synthesis of glycolurils and their analogues, which are structurally related to the queried compound, highlights their widespread applications, including in supramolecular chemistry. This area of research is essential for the development of novel materials and drug delivery systems (Kravchenko, Baranov, & Gazieva, 2018).

Host for Anions in Structural Chemistry

Nath and Baruah (2012) explored imidazole-containing bisphenols as versatile hosts for anions. Such studies are pivotal in understanding molecular interactions and designing host-guest systems in structural chemistry (Nath & Baruah, 2012).

Molecular Rearrangement and New Derivative Synthesis

Klásek, Lyčka, and Holčapek (2007) investigated the molecular rearrangement of certain imidazole derivatives, leading to novel indole and imidazolinone derivatives. This research is vital for organic synthesis and the development of new chemical entities (Klásek, Lyčka, & Holčapek, 2007).

Green Synthesis in Organic Chemistry

Bouzayani et al. (2018) demonstrated the green synthesis of chiral imidazo[2,1-a]isoindole-2,5-dione derivatives. Such methodologies are crucial in developing sustainable and environmentally friendly synthesis processes (Bouzayani, Kraїem, Marque, Kacem, Carlin-Sinclair, Marrot, & Hassine, 2018).

Propiedades

Número CAS |

1331135-04-6 |

|---|---|

Fórmula molecular |

C32H41N5O3 |

Peso molecular |

543.712 |

Nombre IUPAC |

2-dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C32H41N5O3/c1-3-4-5-6-7-8-9-10-11-15-22-37-30(38)28-29(34(2)32(37)39)33-31-35(23-24-36(28)31)25-18-20-27(21-19-25)40-26-16-13-12-14-17-26/h12-14,16-21H,3-11,15,22-24H2,1-2H3 |

Clave InChI |

MJAVGJNNBMUEME-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3002653.png)

![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002654.png)

![4-(Methylsulfanyl)-2-[(5-nitrofuran-2-yl)formamido]butanoic acid](/img/structure/B3002657.png)

![(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B3002658.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B3002661.png)

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B3002663.png)

![8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002665.png)

![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002667.png)

![3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3002672.png)